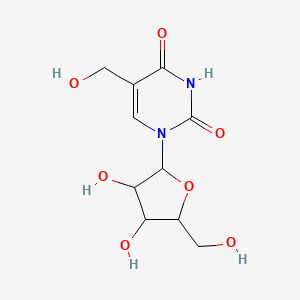![molecular formula C6H11N B3257245 2-Azabicyclo[4.1.0]heptane CAS No. 286-15-7](/img/structure/B3257245.png)
2-Azabicyclo[4.1.0]heptane
Overview
Description
2-Azabicyclo[410]heptane is a bicyclic compound that contains a nitrogen atom within its structure
Mechanism of Action
Target of Action
The primary target of 2-Azabicyclo[41It has been synthesized as a derivative with nitric oxide synthase (nos) inhibitory activity . NOS is an enzyme responsible for the production of nitric oxide, a crucial cellular signaling molecule.
Mode of Action
The exact mode of action of 2-Azabicyclo[41Its derivatives have been shown to inhibit nitric oxide synthase (nos), thereby reducing the production of nitric oxide . This interaction with NOS and the resulting changes in nitric oxide levels suggest a potential therapeutic role in conditions where nitric oxide production is a factor.
Biochemical Pathways
The specific biochemical pathways affected by 2-Azabicyclo[41Given its inhibitory activity on nos, it can be inferred that it impacts the nitric oxide synthesis pathway . Nitric oxide plays a significant role in various physiological processes, including vasodilation, immune response, and neurotransmission.
Result of Action
The molecular and cellular effects of 2-Azabicyclo[41Its derivatives have been shown to inhibit nos, which would result in decreased production of nitric oxide . This could potentially affect various physiological processes, including blood pressure regulation, immune response, and neurotransmission.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Azabicyclo[4.1.0]heptane can be synthesized through various methods. One common approach involves the cyclopropanation of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . Another method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated derivatives of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic routes suggests potential for industrial application. The use of transition metal catalysts and palladium-catalyzed reactions are promising for large-scale production due to their efficiency and broad substrate compatibility.
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: Transition-metal-free, radical oxidation of 1,6-enyne cyclopropanation.
Substitution: Reactions with dihalocarbene species to form halogenated derivatives.
Cyclopropanation: Formation of functionalized azabicyclo[4.1.0]heptane derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts (e.g., platinum, gold, palladium), dihalocarbene species, and radical initiators. Reaction conditions typically involve mild temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Major Products
Major products formed from these reactions include functionalized azabicyclo[4.1.0]heptane derivatives, halogenated compounds, and oxygenated derivatives .
Scientific Research Applications
2-Azabicyclo[4.1.0]heptane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis due to its unique bicyclic structure.
Biology: Investigated for its potential as a selective inhibitor of nitric oxide synthase.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and as a precursor for various chemical transformations.
Comparison with Similar Compounds
2-Azabicyclo[4.1.0]heptane can be compared with other similar compounds, such as:
2-Azabicyclo[3.1.0]hexane: Another bicyclic compound with a smaller ring system.
2-Azabicyclo[2.2.1]heptane: A compound with a different ring fusion pattern and oxygenated derivatives.
Bicyclo[4.1.0]heptenes: Compounds that serve as useful building blocks in organic synthesis and undergo various transformations.
The uniqueness of this compound lies in its specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
2-azabicyclo[4.1.0]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-2-5-4-6(5)7-3-1/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLNAEPKTRCSRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(pyridin-2-yl)-N-[(1R,2R)-2-{[(pyridin-2-yl)methylidene]amino}cyclohexyl]methanimine](/img/structure/B3257177.png)
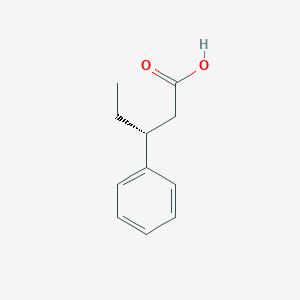
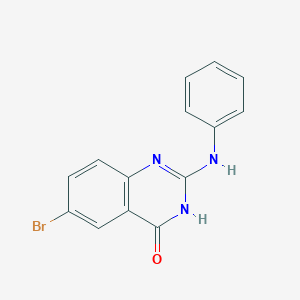

![6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B3257192.png)

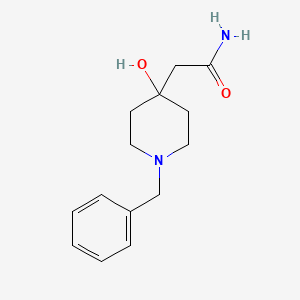
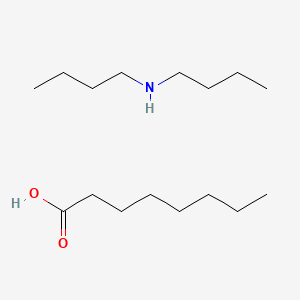
![[3,4-Diacetyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B3257219.png)
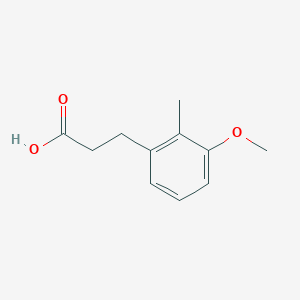
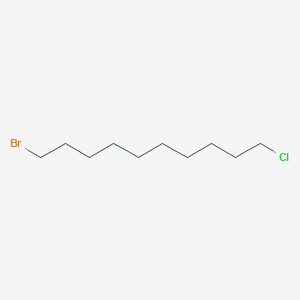
![Phenyl [3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate](/img/structure/B3257238.png)

